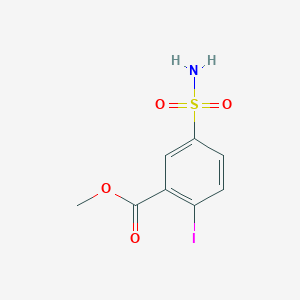
Methyl 2-iodo-5-sulfamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-iodo-5-sulfamoylbenzoate is an organic compound with the molecular formula C8H8INO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and sulfamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-iodo-5-sulfamoylbenzoate typically involves the iodination of a benzoic acid derivative followed by the introduction of a sulfamoyl group. One common method involves the reaction of 2-iodo-5-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The process may also include steps for purification and isolation of the final product to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-iodo-5-sulfamoylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or sulfonamides.
Reduction Reactions: Products include amines or alcohols.
Applications De Recherche Scientifique
Methyl 2-iodo-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfamoyl group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of methyl 2-iodo-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-iodo-2-sulfamoylbenzoate: Similar structure but with different positions of the iodine and sulfamoyl groups.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of an iodine atom.
Methyl 2-chloro-5-sulfamoylbenzoate: Contains a chlorine atom instead of an iodine atom.
Uniqueness
Methyl 2-iodo-5-sulfamoylbenzoate is unique due to the presence of both iodine and sulfamoyl groups in specific positions on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form specific interactions with biological molecules. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8INO4S |
|---|---|
Poids moléculaire |
341.13 g/mol |
Nom IUPAC |
methyl 2-iodo-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8INO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) |
Clé InChI |
IZIWIDXQEKGSTM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)

![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
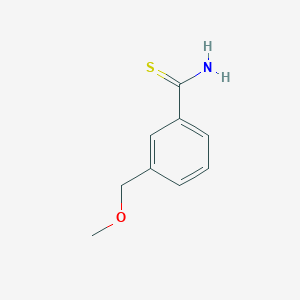
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
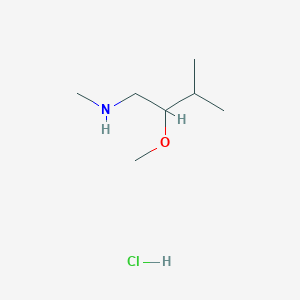
![2',4'-Dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13516141.png)
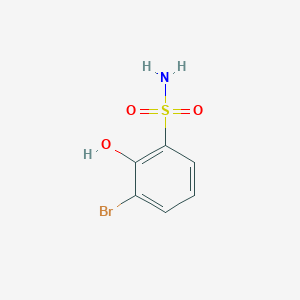
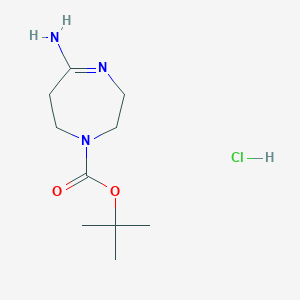
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
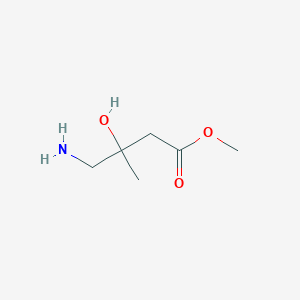
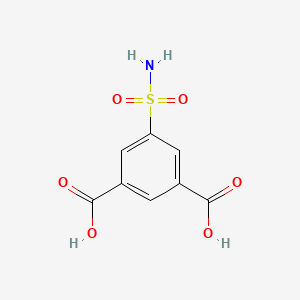
![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
